4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid
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Overview
Description
4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid typically involves multi-step organic synthesis. One common route includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the ethylphenyl group via Friedel-Crafts acylation. The final step often involves the coupling of the thiazole derivative with benzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[[5-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid
- 4-[[5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid
- 4-[[5-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid
Uniqueness
What sets 4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid apart from similar compounds is its specific substitution pattern, which can significantly influence its reactivity and biological activity. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
4-[[5-[2-(4-ethylphenyl)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-12-3-5-13(6-4-12)16(23)11-17-18(24)22-20(27-17)21-15-9-7-14(8-10-15)19(25)26/h3-10,17H,2,11H2,1H3,(H,25,26)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPWCDAMQJFINZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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